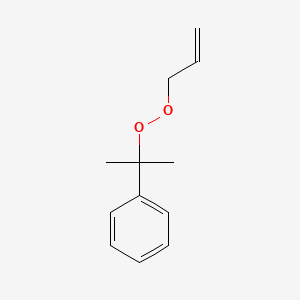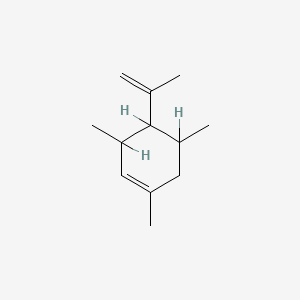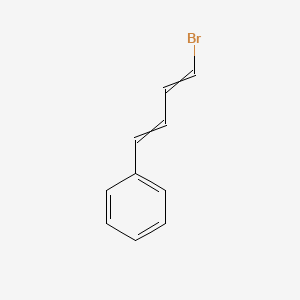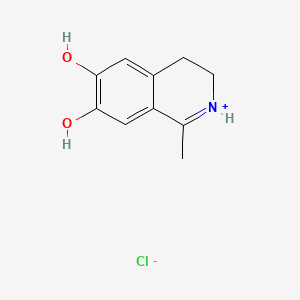
Allyl cumyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl cumyl peroxide is an organic peroxide with the chemical formula C12H16O2 . It is a compound of significant interest due to its applications in various chemical processes, particularly in polymerization and oxidation reactions. Organic peroxides, including this compound, are known for their ability to decompose and generate free radicals, which are highly reactive species used in initiating polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyl cumyl peroxide can be synthesized through the reaction of cumyl hydroperoxide with allyl alcohol. The reaction typically occurs under acidic conditions, which facilitate the formation of the peroxide bond. The general reaction scheme is as follows: [ \text{Cumyl hydroperoxide} + \text{Allyl alcohol} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic substances that can promote the formation of the peroxide bond. The reaction is usually carried out at controlled temperatures to prevent the decomposition of the peroxide.
Analyse Des Réactions Chimiques
Types of Reactions: Allyl cumyl peroxide undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen to other substrates.
Reduction: Under certain conditions, it can be reduced to form cumyl alcohol and allyl alcohol.
Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and other peroxides.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Various nucleophiles can be employed to substitute the peroxide group.
Major Products Formed:
Oxidation: Products include oxidized organic compounds.
Reduction: Products include cumyl alcohol and allyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Allyl cumyl peroxide has a wide range of applications in scientific research, including:
Chemistry: It is used as an initiator for free radical polymerization, which is essential in the production of various polymers and plastics.
Biology: It is studied for its potential effects on biological systems, particularly in the context of oxidative stress and free radical biology.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of rubber, plastics, and other materials that require controlled polymerization processes.
Mécanisme D'action
The primary mechanism by which allyl cumyl peroxide exerts its effects is through the generation of free radicals. When the peroxide bond breaks, it forms two free radicals, which can initiate a chain reaction in polymerization processes. The molecular targets and pathways involved include:
Polymerization: The free radicals generated can react with monomers to form polymers.
Oxidation: The free radicals can oxidize other organic compounds, leading to various chemical transformations.
Comparaison Avec Des Composés Similaires
- Cumyl hydroperoxide
- Dicumyl peroxide
- Tert-butyl cumyl peroxide
Comparison:
- Uniqueness: Allyl cumyl peroxide is unique in its ability to generate both cumyl and allyl radicals, which can participate in different types of chemical reactions. This dual functionality makes it particularly versatile in various applications.
- Reactivity: Compared to other peroxides, this compound has a distinct reactivity profile due to the presence of the allyl group, which can undergo additional reactions such as polymerization and oxidation.
Propriétés
Numéro CAS |
61808-93-3 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-prop-2-enylperoxypropan-2-ylbenzene |
InChI |
InChI=1S/C12H16O2/c1-4-10-13-14-12(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
Clé InChI |
BKLTYOBGMZOJJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)OOCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)





![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)

![2-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1-carboxamide](/img/structure/B13770381.png)

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
